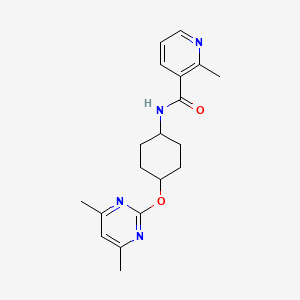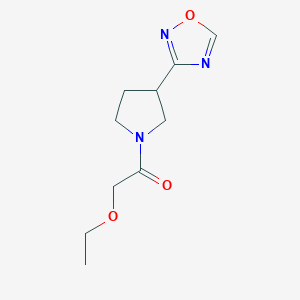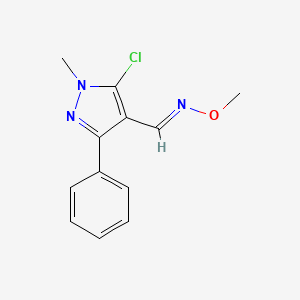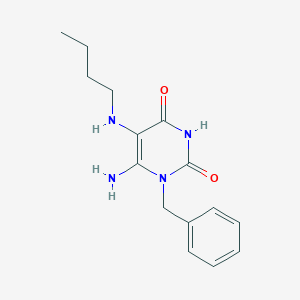![molecular formula C9H11ClF3NO B2668319 N-Methyl-1-[2-(trifluoromethoxy)phenyl]methanamine;hydrochloride CAS No. 2551115-89-8](/img/structure/B2668319.png)
N-Methyl-1-[2-(trifluoromethoxy)phenyl]methanamine;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-Methyl-1-[2-(trifluoromethoxy)phenyl]methanamine;hydrochloride” is a chemical compound with the CAS Number: 296276-41-0 . It has a molecular weight of 189.18 . The compound is stored at -20°C and is in liquid form . The IUPAC name for this compound is N-methyl [2- (trifluoromethyl)phenyl]methanamine .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H10F3N/c1-13-6-7-4-2-3-5-8(7)9(10,11)12/h2-5,13H,6H2,1H3 . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis
“N-Methyl-1-[2-(trifluoromethoxy)phenyl]methanamine;hydrochloride” is a liquid at room temperature . It has a molecular weight of 189.18 . The compound is stored at -20°C .Wissenschaftliche Forschungsanwendungen
Metabolism and Excretion Studies
Studies on similar compounds have been conducted to understand their metabolism and excretion in the human body. For example, research on chlorphenoxamine metabolites in human urine has helped in identifying the excretion patterns and metabolites formed after the administration of chlorphenoxamine, a compound with a somewhat related structure (S. Goenechea et al., 1987). Such studies are crucial for developing a comprehensive understanding of how similar compounds are processed by the human body, thereby informing their safe and effective use in medical applications.
Environmental Contaminant Analysis
Research on the identification of hydroxylated PCB metabolites and other phenolic halogenated pollutants in human blood plasma (L. Hovander et al., 2002) sheds light on the environmental impact and human exposure to various chemical compounds. This is relevant for assessing the potential environmental and health risks associated with the use and disposal of compounds like N-Methyl-1-[2-(trifluoromethoxy)phenyl]methanamine;hydrochloride.
Toxicology and Safety Studies
Studies on the toxicity and safety of certain chemicals provide insights into their potential hazards and safe handling practices. For instance, research on the epidemic of liver disease caused by hydrochlorofluorocarbons (P. Hoet et al., 1997) emphasizes the importance of understanding the toxicological profiles of chemical compounds to prevent adverse health outcomes.
Neurological Research
Neurological research on compounds with psychoactive properties, such as the study on the non-linear pharmacokinetics of MDMA in humans (R. de la Torre et al., 2000), is relevant for understanding the effects of similar compounds on the human brain and nervous system. This can inform their potential therapeutic applications or risks associated with misuse.
Endocrine Disruption Studies
Research on the effects of environmental phenols and parabens on oxidative stress and inflammation (Deborah J. Watkins et al., 2015) highlights the broader implications of chemical exposure on human health, particularly concerning endocrine disruption. Such studies are crucial for assessing the safety and regulatory aspects of chemical compounds.
Safety and Hazards
The safety information available indicates that this compound may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and if in eyes: Rinse cautiously with water for several minutes .
Eigenschaften
IUPAC Name |
N-methyl-1-[2-(trifluoromethoxy)phenyl]methanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F3NO.ClH/c1-13-6-7-4-2-3-5-8(7)14-9(10,11)12;/h2-5,13H,6H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZNORYJOZIDRPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC=CC=C1OC(F)(F)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClF3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Methyl-1-[2-(trifluoromethoxy)phenyl]methanamine;hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(4-acetylphenyl)-2-[[3-(2-pyridinyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]thio]acetamide](/img/structure/B2668241.png)

![4-{[2-(Trifluoromethyl)quinazolin-4-yl]amino}butanoic acid](/img/structure/B2668244.png)


![[3-cyclopropyl-4-(difluoromethyl)-6-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid](/img/structure/B2668248.png)
![4-methoxy-N-(2-methyl-6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)benzamide](/img/structure/B2668249.png)

![N-(4,7-dimethylbenzo[d]thiazol-2-yl)isoxazole-5-carboxamide](/img/structure/B2668251.png)



![3-methyl-5-{(Z)-[2-(4-methylphenoxy)phenyl]methylidene}-1,3-thiazolane-2,4-dione](/img/structure/B2668259.png)